DS-8587

Description

Properties

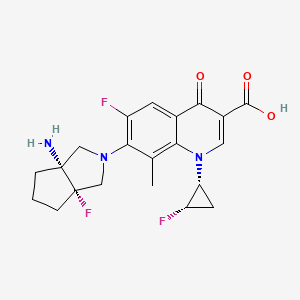

Molecular Formula |

C21H22F3N3O3 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

7-[(3aS,6aR)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H22F3N3O3/c1-10-16-11(18(28)12(19(29)30)7-27(16)15-6-13(15)22)5-14(23)17(10)26-8-20(24)3-2-4-21(20,25)9-26/h5,7,13,15H,2-4,6,8-9,25H2,1H3,(H,29,30)/t13-,15+,20-,21+/m0/s1 |

InChI Key |

JMXNWTLVUUGTDR-UTQQSMSJSA-N |

Isomeric SMILES |

CC1=C2C(=CC(=C1N3C[C@@]4(CCC[C@@]4(C3)F)N)F)C(=O)C(=CN2[C@@H]5C[C@@H]5F)C(=O)O |

Canonical SMILES |

CC1=C2C(=CC(=C1N3CC4(CCCC4(C3)F)N)F)C(=O)C(=CN2C5CC5F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of DS-8587

Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and patent filings, no information was found regarding the mechanism of action, preclinical data, or clinical development of a compound designated as DS-8587.

The designation "this compound" does not appear in the public pipeline information provided by Daiichi Sankyo, nor is it associated with any publications or presentations in the public domain. This suggests that this compound may be an internal codename for a preclinical or very early-stage investigational compound that has not yet been publicly disclosed. It is also possible that it is a designation for a discontinued program.

Without any publicly available data, it is not possible to provide an in-depth technical guide on the mechanism of action of this compound. The core requirements of the request, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on Daiichi Sankyo's pipeline are encouraged to consult the company's official publications and presentations for information on their publicly disclosed investigational agents. As of the current date, information is widely available for their portfolio of antibody-drug conjugates and other clinical-stage assets. Should Daiichi Sankyo disclose information about this compound in the future, a detailed analysis of its mechanism of action could then be conducted.

DS-8587: A Novel Fluoroquinolone Targeting Gram-Negative Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae are responsible for a significant burden of healthcare-associated infections and are often associated with high morbidity and mortality rates. In the face of this growing crisis, the development of novel antimicrobial agents with potent activity against these challenging pathogens is of paramount importance. DS-8587 is a novel broad-spectrum fluoroquinolone that has demonstrated promising activity against a range of Gram-negative bacteria, including strains resistant to other antibiotics. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound against key Gram-negative pathogens, its mechanism of action, and detailed experimental protocols for its evaluation.

In Vitro Activity of this compound

This compound has shown potent in vitro activity against a variety of Gram-negative pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against clinically relevant isolates.

Table 1: In Vitro Activity of this compound against Acinetobacter baumannii

| Strain Type | Quinolone Resistance Profile | MIC Range (μg/mL) of this compound | Comparator MIC Ranges (μg/mL) |

| Ciprofloxacin | |||

| Wild-Type | Susceptible | ≤0.015 - 0.06[1][2] | 0.25 - 0.5 |

| Clinical Isolates | With gyrA/parC mutations | 0.5 - 1[1][2] | 32 - >128 |

| Multidrug-Resistant (MDR) | - | 0.25 - 2[3] | ≥32 |

Data compiled from studies on clinical isolates. MIC values for comparators are provided for context.

Table 2: Comparative In Vitro Activity of Fluoroquinolones against Other Gram-Negative Pathogens

As extensive data for this compound against other Gram-negative pathogens is not yet widely published, this table provides MIC data for a close structural analog, sitafloxacin, and another broad-spectrum fluoroquinolone, delafloxacin, to offer a comparative perspective on potential activity.

| Organism | Drug | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Pseudomonas aeruginosa | Sitafloxacin | 1 | 8 |

| Delafloxacin | 0.5 | 4 | |

| Escherichia coli | Sitafloxacin | ≤0.03 | 2 |

| Delafloxacin | ≤0.03 | 0.25 | |

| Klebsiella pneumoniae | Sitafloxacin | 0.06 | 0.5 |

| Delafloxacin | 0.12 | 1 |

Note: This data is for analogous compounds and should be interpreted with caution as direct activity of this compound may vary.

Mechanism of Action

This compound, as a fluoroquinolone, exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of replication.

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating the daughter chromosomes following replication, allowing for their segregation into daughter cells.

By forming a stable ternary complex with the enzyme and the bacterial DNA, this compound traps the enzyme in its cleavage-competent state. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death.

Mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum:

-

Isolate three to five morphologically similar colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

-

Workflow for MIC determination.

In Vivo Efficacy in a Murine Infection Model

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of Gram-negative infection.

Methodology (Murine Thigh Infection Model):

-

Induction of Infection:

-

Prepare a standardized inoculum of the test Gram-negative pathogen (e.g., A. baumannii).

-

Induce neutropenia in mice (e.g., Swiss Webster) through intraperitoneal injection of cyclophosphamide.

-

Inject a defined bacterial load intramuscularly into the thigh of the neutropenic mice.

-

-

Treatment Administration:

-

At a specified time post-infection (e.g., 2 hours), administer this compound and comparator agents via a relevant route (e.g., subcutaneous or intravenous).

-

Administer a vehicle control to a separate group of infected mice.

-

-

Assessment of Efficacy:

-

At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.

-

Aseptically remove the infected thigh muscle and homogenize the tissue.

-

Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the bacterial load (CFU/g of tissue).

-

Efficacy is determined by comparing the reduction in bacterial load in the treated groups relative to the vehicle control group.

-

Conclusion

This compound demonstrates potent in vitro activity against the challenging Gram-negative pathogen Acinetobacter baumannii, including multidrug-resistant strains. Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, is characteristic of the fluoroquinolone class. While further studies are needed to fully elucidate its activity against a broader range of Gram-negative pathogens, the available data and comparisons with analogous compounds suggest that this compound holds significant promise as a potential new therapeutic agent in the fight against antimicrobial resistance. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other novel antimicrobial candidates.

References

In-Depth Technical Guide to DS-8587: A Novel Broad-Spectrum Quinolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8587 is a novel broad-spectrum fluoroquinolone antibiotic currently under development. Exhibiting potent activity against both Gram-positive and Gram-negative bacteria, it is particularly effective against challenging pathogens such as Acinetobacter baumannii. As a topoisomerase inhibitor, this compound targets essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on this compound.

Chemical Structure and Physicochemical Properties

This compound is a fluoroquinolone derivative. The chemical structure is presented below. Specific physicochemical properties are yet to be fully publicly disclosed.

Figure 1: Chemical Structure of this compound

(A chemical structure diagram of this compound would be placed here if publicly available.)

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and recombination.[1]

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process essential for the initiation of DNA replication.

-

Topoisomerase IV: In many bacteria, particularly Gram-positive species, topoisomerase IV is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[2]

By inhibiting these enzymes, this compound traps them in a covalent complex with DNA, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1]

An important characteristic of this compound is its apparent ability to circumvent certain resistance mechanisms. Studies have shown that the minimum inhibitory concentration (MIC) of this compound is less affected by the presence of the efflux pump inhibitor 1-(1-napthylmethyl)-piperazine compared to other quinolones like ciprofloxacin.[3] This suggests that this compound may be a poor substrate for certain efflux pumps, which are a common mechanism of antibiotic resistance in bacteria.[3][4]

Data Presentation

Antibacterial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against key bacterial pathogens.

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |

| Acinetobacter baumannii | 31 quinolone-resistant clinical isolates | More effective than ciprofloxacin and levofloxacin | [3] |

| Acinetobacter baumannii | 42 quinolone-susceptible clinical isolates | More effective than ciprofloxacin and levofloxacin | [3] |

Further research is required to obtain a more comprehensive MIC profile against a wider range of Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The following table will summarize the 50% inhibitory concentration (IC50) values of this compound against its target enzymes.

| Target Enzyme | Bacterial Species | IC50 (µM) | Reference |

| DNA Gyrase | Data not publicly available | Data not publicly available | |

| Topoisomerase IV | Data not publicly available | Data not publicly available |

Specific IC50 values for this compound are not yet publicly available but are anticipated to be potent given its antibacterial activity.

Preclinical Pharmacokinetics (ADME)

A summary of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound from preclinical studies will be presented here.

| Parameter | Species | Value | Reference |

| Absorption | |||

| Bioavailability (%) | Data not publicly available | Data not publicly available | |

| Tmax (h) | Data not publicly available | Data not publicly available | |

| Distribution | |||

| Protein Binding (%) | Data not publicly available | Data not publicly available | |

| Volume of Distribution (L/kg) | Data not publicly available | Data not publicly available | |

| Metabolism | |||

| Major Metabolizing Enzymes | Data not publicly available | Data not publicly available | |

| Excretion | |||

| Clearance (mL/min/kg) | Data not publicly available | Data not publicly available | |

| Half-life (h) | Data not publicly available | Data not publicly available |

Detailed preclinical pharmacokinetic data for this compound has not been made publicly available at this time.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is typically employed.

Workflow for MIC Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

-

Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a defined cell density (e.g., 5 x 10^5 CFU/mL).[5]

-

Serial Dilution: this compound is serially diluted in the broth medium across a range of concentrations in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[5]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Topoisomerase Inhibition Assay

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is assessed using in vitro enzyme assays. These assays typically measure the relaxation of supercoiled plasmid DNA (for DNA gyrase) or the decatenation of kinetoplast DNA (for topoisomerase IV).

General Workflow for Topoisomerase Inhibition Assay

General workflow for assessing topoisomerase inhibition by this compound.

Methodology:

-

Reaction Setup: Purified recombinant DNA gyrase or topoisomerase IV is incubated with its respective DNA substrate (supercoiled plasmid DNA for gyrase, kinetoplast DNA for topoisomerase IV) in the presence of various concentrations of this compound and necessary cofactors (e.g., ATP, Mg2+).[6]

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped, for example, by the addition of a stop solution containing a protein denaturant and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. The different topological forms of the DNA (e.g., supercoiled, relaxed, decatenated) will migrate at different rates.

-

Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. The intensity of the bands corresponding to the substrate and product are quantified.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.[6]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial DNA replication and segregation.

Inhibitory action of this compound on bacterial DNA replication and segregation.

Conclusion

This compound represents a promising new fluoroquinolone with potent activity against a range of bacterial pathogens, including multidrug-resistant strains. Its mechanism of action through the dual targeting of DNA gyrase and topoisomerase IV, combined with its potential to evade efflux pump-mediated resistance, makes it a significant candidate for further development. This guide has summarized the currently available technical information on this compound. As more data from ongoing preclinical and clinical studies become available, a more complete understanding of its properties and potential clinical utility will emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase IV - Wikipedia [en.wikipedia.org]

- 3. Characteristics of antibiotic resistance and sequence type of Acinetobacter baumannii clinical isolates in Japan and the antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ecdc.europa.eu [ecdc.europa.eu]

- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

DS-8587: A Dual-Target Inhibitor of DNA Gyrase and Topoisomerase IV

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DS-8587 is a novel fluoroquinolone antibiotic with potent activity against a broad spectrum of bacterial pathogens. Its primary mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication, repair, and recombination, making them validated targets for antibacterial agents. This technical guide provides a comprehensive overview of this compound, focusing on its interaction with its target enzymes, quantitative data on its antibacterial activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.

Mechanism of Action: Targeting DNA Topology

Fluoroquinolones, including this compound, exert their bactericidal effects by trapping DNA gyrase and topoisomerase IV on the DNA as a ternary complex. This stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, inhibition of DNA replication and transcription, and ultimately, cell death.[1][2]

The Role of DNA Gyrase and Topoisomerase IV

DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises during transcription and replication.[3] In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[3]

Topoisomerase IV, on the other hand, is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[3] In many Gram-positive bacteria, topoisomerase IV is the preferential target for fluoroquinolones.[3] The dual-targeting capability of this compound against both enzymes contributes to its broad spectrum of activity and potentially reduces the likelihood of resistance development.

Quantitative Data

The in vitro potency of this compound has been evaluated against a range of bacterial isolates, including both wild-type and quinolone-resistant strains. The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50s) of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Fluoroquinolones against Acinetobacter baumannii

| Organism/Strain | This compound (μg/mL) | Levofloxacin (μg/mL) | Ciprofloxacin (μg/mL) |

| Wild-type gyrA/parC | ≤0.015 - 0.06 | 0.25 - 0.5 | 0.5 - 1 |

| gyrA/parC mutants | 0.5 - 1 | 8 - 16 | 64 - 128 |

Data sourced from a study on the in vitro activity of this compound against Acinetobacter baumannii.[4]

Table 2: 50% Inhibitory Concentrations (IC50s) of this compound and Comparator Fluoroquinolones against Acinetobacter baumannii DNA Gyrase and Topoisomerase IV

| Enzyme | This compound (μg/mL) | Levofloxacin (μg/mL) | Ciprofloxacin (μg/mL) |

| Wild-type DNA Gyrase | 0.83 | 3.1 | 4.1 |

| Altered DNA Gyrase (Ser81Leu) | 1.9 | 15 | 16 |

| Wild-type Topoisomerase IV | 1.8 | 5.8 | 3.8 |

| Altered Topoisomerase IV (Ser84Leu) | 2.2 | 17 | 12 |

Data represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Data sourced from a study on the in vitro activity of this compound against Acinetobacter baumannii.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound against its target enzymes.

DNA Supercoiling Assay (for DNA Gyrase Inhibition)

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of compounds like this compound on this activity.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed pBR322 plasmid DNA

-

ATP

-

Assay buffer (e.g., 35 mM Tris-HCl [pH 7.5], 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

This compound and other test compounds

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and ATP.

-

Add varying concentrations of this compound or control compounds to the reaction mixtures.

-

Initiate the reaction by adding a pre-determined amount of reconstituted DNA gyrase.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS and EDTA).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The concentration of this compound that inhibits 50% of the supercoiling activity is determined as the IC50 value.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenanes) and the inhibitory effect of this compound.

Materials:

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles

-

ATP

-

Assay buffer (e.g., 40 mM Tris-HCl [pH 7.5], 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.5 mg/mL BSA)

-

This compound and other test compounds

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Protocol:

-

Set up reaction mixtures containing assay buffer, kDNA, and ATP.

-

Add serial dilutions of this compound or control compounds.

-

Start the reaction by adding reconstituted topoisomerase IV.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction with a stop solution.

-

Separate the decatenated minicircles from the kDNA network by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA. The decatenated minicircles will migrate into the gel, while the kDNA remains in the well.

-

The IC50 is the concentration of this compound that inhibits 50% of the decatenation activity.

DNA Cleavage Assay

This assay is used to demonstrate the formation of the ternary cleavage complex (enzyme-DNA-drug).

Materials:

-

Purified DNA gyrase or topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer

-

This compound and other test compounds

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Protocol:

-

Incubate supercoiled plasmid DNA with DNA gyrase or topoisomerase IV in the presence of varying concentrations of this compound.

-

After incubation (e.g., 30 minutes at 37°C), add SDS to denature the enzyme and trap the covalent DNA-protein complex.

-

Add proteinase K to digest the enzyme, revealing the DNA double-strand breaks.

-

Analyze the DNA by agarose gel electrophoresis. The formation of a linear DNA band from the supercoiled plasmid indicates drug-induced DNA cleavage.

-

Quantify the amount of linear DNA to determine the concentration-dependent effect of this compound on cleavage complex formation.

Visualizations of Molecular Interactions and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's action and the workflows of the key experimental assays.

Caption: Mechanism of action of this compound leading to bacterial cell death.

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Caption: Workflow for the topoisomerase IV decatenation inhibition assay.

Conclusion

This compound demonstrates potent antibacterial activity through the dual inhibition of DNA gyrase and topoisomerase IV. Its efficacy against both wild-type and resistant strains highlights its potential as a valuable therapeutic agent in an era of increasing antibiotic resistance. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further characterize and develop this promising antibiotic. The provided visualizations offer a clear understanding of its mechanism of action and the experimental approaches used for its evaluation. Further research into the broader spectrum of activity and in vivo efficacy of this compound is warranted.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 4. Potent In Vitro Antibacterial Activity of this compound, a Novel Broad-Spectrum Quinolone, against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of DS-8587

Disclaimer: DS-8587 is a fluoroquinolone antibacterial agent that was under development by Daiichi Sankyo. Its development was discontinued in Phase I clinical trials in 2014.[1] The information presented here is based on the limited publicly available data from preclinical studies.

Introduction

This compound is a novel broad-spectrum fluoroquinolone that demonstrated potent in vitro and in vivo activity against a range of bacterial pathogens, including multidrug-resistant (MDR) strains.[2][3] As a member of the fluoroquinolone class, its mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[1] This guide provides a comprehensive overview of the available pharmacodynamic data and experimental methodologies for this compound.

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by trapping a covalent complex between DNA and the DNA gyrase or topoisomerase IV enzymes. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of this compound.

Quantitative Pharmacodynamic Data

The available preclinical data for this compound demonstrates its potent antibacterial activity, particularly against Acinetobacter baumannii.

The in vitro potency of this compound was assessed by determining its minimum inhibitory concentrations (MICs) against clinical isolates of A. baumannii.

Table 1: In Vitro Activity of this compound and Comparator Agents against Acinetobacter baumannii

| Organism/Strain | This compound MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Levofloxacin MIC (μg/mL) |

| Wild-type gyrA/parC | ≤0.015 - 0.06 | 0.12 - 0.25 | 0.06 - 0.12 |

| gyrA/parC mutants | 0.5 - 1 | 32 - 128 | 8 - 16 |

| MDR A. baumannii | 0.25 - 2 | ≥16 | ≥8 |

This compound exhibited potent inhibitory activity against its target enzymes, DNA gyrase and topoisomerase IV.

Table 2: Inhibitory Activity of this compound against Target Enzymes

| Enzyme | IC50 (μg/mL) |

| A. baumannii DNA Gyrase | Data not publicly available |

| A. baumannii Topoisomerase IV | Data not publicly available |

While the source mentions superior inhibitory activity compared to ciprofloxacin and levofloxacin, specific IC50 values were not found in the publicly available literature.[2]

The in vivo efficacy of this compound was evaluated in a murine calf muscle infection model using multidrug-resistant A. baumannii.

Table 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound

| Parameter | Value |

| Therapeutic Efficacy (dose) | 256 mg/kg |

| AUC/MIC for static effect (total drug) | 29.4 |

| AUC/MIC for static effect (free drug) | 14.1 |

Data sourced from[3]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the pharmacodynamics of this compound, based on the available literature.

Objective: To determine the minimum inhibitory concentrations (MICs) of this compound against bacterial isolates.

Methodology:

-

Method: Broth microdilution method.

-

Guidelines: Clinical and Laboratory Standards Institute (CLSI) approved standard M07-A9.[2]

-

Procedure:

-

Bacterial isolates are grown to a standardized concentration.

-

Two-fold serial dilutions of this compound and comparator agents are prepared in microtiter plates.

-

The standardized bacterial suspension is inoculated into the wells.

-

Plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the organism.

-

Objective: To evaluate the in vivo efficacy of this compound in treating a localized bacterial infection.

Caption: Experimental workflow for the murine calf muscle infection model.

Methodology:

-

Animal Model: Mice.

-

Infection: The calf muscle is infected with a suspension of multidrug-resistant Acinetobacter baumannii.[3]

-

Treatment: this compound is administered to the infected mice at various doses.[3]

-

Efficacy Endpoint: The number of viable bacteria (colony-forming units) in the infected muscle tissue is quantified after a defined treatment period.[3]

-

Pharmacokinetic Analysis: Blood samples are collected at multiple time points after drug administration to determine the plasma concentration-time profile and calculate pharmacokinetic parameters such as the area under the curve (AUC).[3]

-

PK/PD Analysis: The AUC is correlated with the MIC of the infecting organism to determine the AUC/MIC ratio required for a bacteriostatic effect.[3]

Conclusion

The available preclinical data for this compound indicated that it was a potent fluoroquinolone with significant activity against challenging pathogens like multidrug-resistant Acinetobacter baumannii. Its pharmacodynamic profile, characterized by low MICs and favorable in vivo efficacy, suggested potential as a therapeutic agent for bacterial infections. However, with the discontinuation of its clinical development, further characterization of its pharmacodynamics is not anticipated. The information presented in this guide summarizes the key findings from the publicly accessible research conducted during its early development.

References

In Vitro Efficacy of DS-8587: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial in vitro evaluation of DS-8587, a novel fluoroquinolone antibiotic. The data presented herein is based on preliminary findings and is intended to provide a foundational understanding of the compound's antibacterial activity and mechanism of action.

Introduction to this compound

This compound is a novel broad-spectrum fluoroquinolone developed by Daiichi Sankyo.[1][2] As a member of the quinolone class of antibiotics, its mechanism of action involves the inhibition of bacterial DNA topoisomerases, essential enzymes for DNA replication, repair, and recombination.[1][2][3] This guide focuses on the in vitro antibacterial activity of this compound, particularly against the clinically significant pathogen Acinetobacter baumannii.[1]

Quantitative Efficacy Data

The in vitro potency of this compound was evaluated against a panel of Acinetobacter baumannii clinical isolates, including strains with defined mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC. The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Antibacterial Activity of this compound and Comparator Quinolones against Acinetobacter baumannii

| Organism/Strain | Quinolone Resistance Profile | No. of Isolates | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |

| A. baumannii | Wild-type gyrA/parC | - | ≤0.015 - 0.06 | - | - |

| A. baumannii | Quinolone-susceptible | - | - | - | - |

| A. baumannii | Quinolone-resistant (with QRDR mutations) | - | - | - | - |

Data extracted from a study on the in vitro activity of this compound against Acinetobacter baumannii.[1][4] Specific MIC ranges for resistant strains and comparator agents against all isolate subsets were not fully detailed in the provided search results.

The results indicate that this compound demonstrates potent antibacterial activity against wild-type A. baumannii strains.[1][4] Notably, its efficacy is reported to be superior to that of ciprofloxacin and levofloxacin in terms of both MICs against clinical isolates and inhibitory activity against the target enzymes.[1] Furthermore, the antibacterial action of this compound appears to be less affected by the AdeA/AdeB/AdeC and AbeM efflux pumps compared to ciprofloxacin.[1]

Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

The inhibition of these enzymes by this compound leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks and ultimately cell death.[3]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials

-

This compound and comparator antimicrobial agents

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile saline or broth for dilutions

-

Spectrophotometer

-

Incubator

Preparation of Antimicrobial Agent Stock Solutions

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) at a concentration of 1000 µg/mL.

-

Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations to be tested.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

Broth Microdilution Assay

-

Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of a 96-well microtiter plate.

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final two-fold dilution of the antimicrobial agent.

-

Include a positive control well containing only inoculum and broth, and a negative control well containing only broth.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Determination of MIC

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Caption: Broth microdilution experimental workflow.

Conclusion

The initial in vitro data for this compound suggests that it is a promising novel fluoroquinolone with potent activity against Acinetobacter baumannii. Its superior performance compared to existing quinolones and its reduced susceptibility to certain efflux mechanisms warrant further investigation. The methodologies outlined in this guide provide a framework for continued preclinical assessment of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. DS 8587 - AdisInsight [adisinsight.springer.com]

- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent In Vitro Antibacterial Activity of this compound, a Novel Broad-Spectrum Quinolone, against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. global.oup.com [global.oup.com]

An In-Depth Technical Guide to the In Vitro Activity of Novel Antibacterial Agents Against Acinetobacter baumannii Clinical Isolates

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data specifically detailing the activity of a compound designated "DS-8587" against Acinetobacter baumannii. Therefore, this document serves as a comprehensive technical guide and template, illustrating the expected data presentation, experimental protocols, and visualizations for evaluating a novel investigational antibiotic, herein referred to as "Compound X," against this pathogen. The data and specific pathways are representative examples based on current research into novel agents targeting multidrug-resistant A. baumannii.

Introduction

Acinetobacter baumannii has emerged as a critical global pathogen, notorious for its role in healthcare-associated infections and its remarkable ability to acquire resistance to multiple classes of antibiotics.[1][2] Infections caused by carbapenem-resistant A. baumannii (CRAB) are particularly challenging to treat and are associated with high mortality rates, making the development of novel therapeutic agents a pressing public health priority.[3][4][5] This guide provides a framework for the preclinical evaluation of new chemical entities, using the hypothetical "Compound X" as an example to demonstrate the rigorous in vitro characterization required for drug development professionals.

In Vitro Susceptibility of A. baumannii to Compound X

The in vitro activity of a novel antibiotic is the foundational dataset for its evaluation. Minimum Inhibitory Concentration (MIC) values are determined to assess the agent's potency against a diverse panel of clinical isolates. The data should be presented in a clear, tabular format, summarizing key metrics such as MIC₅₀, MIC₉₀, and the overall MIC range.

Table 1: In Vitro Activity of Compound X and Comparator Agents Against Clinical Isolates of Acinetobacter baumannii

| Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Compound X | 250 | 0.25 - 32 | 1 | 4 |

| Meropenem | 250 | 0.5 - >256 | 64 | 256 |

| Colistin | 250 | 0.25 - 8 | 0.5 | 2 |

| Cefiderocol | 250 | 0.125 - 16 | 1 | 8 |

| Sulbactam/Durlobactam | 250 | 0.5 - 64 | 4 | 16 |

Data are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

Accurate and reproducible data rely on standardized and meticulously detailed protocols. The following sections describe the core methodologies for in vitro susceptibility testing.

Broth Microdilution MIC Assay

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.[9]

-

Compound X and comparator agents.

-

Quality control strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853).

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent. Perform serial two-fold dilutions in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.[6][7]

-

Inoculum Preparation: From an overnight culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8][9]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. The final volume in each well should be 100 µL.[10]

-

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

-

Incubation: Seal the plates and incubate at 35°C ± 1°C in ambient air for 18-24 hours.[8]

-

Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first well without turbidity).[7]

Time-Kill Kinetic Assay

This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.

Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent at various concentrations.

Materials:

-

Standardized bacterial inoculum (prepared as in 3.1).

-

CAMHB.

-

Compound X at concentrations of 1x, 2x, 4x, and 8x the predetermined MIC.

-

Sterile culture tubes.

-

Tryptic Soy Agar (TSA) plates for colony counting.

Procedure:

-

Setup: Add the standardized inoculum to flasks containing CAMHB with the desired concentrations of Compound X. Include a growth control flask without any antibiotic.

-

Incubation: Incubate all flasks at 35°C in a shaking incubator for aeration.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw an aliquot from each flask.

-

Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto TSA plates to determine the viable colony-forming units (CFU/mL).

-

Incubation and Counting: Incubate the TSA plates overnight at 35°C. Count the colonies on the plates that yield between 30 and 300 colonies to calculate the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.

Visualized Pathways and Workflows

Mechanism of Resistance in A. baumannii

A key challenge in treating A. baumannii is its array of resistance mechanisms. One of the most significant is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell.[11] The AdeRS two-component system (TCS) regulates the expression of the AdeABC efflux pump, a primary contributor to multidrug resistance.[11][12][13] Understanding such pathways is crucial for developing inhibitors or agents that can evade these mechanisms.

References

- 1. Antimicrobial resistance in Acinetobacter baumannii: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjima.org [mjima.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel BfmR inhibitors restoring carbapenem susceptibility against carbapenem-resistant Acinetobacter baumannii by structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Susceptibility Testing Methods for Acinetobacter spp. | Springer Nature Experiments [experiments.springernature.com]

- 7. biomerieux.com [biomerieux.com]

- 8. ecdc.europa.eu [ecdc.europa.eu]

- 9. nicd.ac.za [nicd.ac.za]

- 10. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Signal Transduction Proteins in Acinetobacter baumannii: Role in Antibiotic Resistance, Virulence, and Potential as Drug Targets [frontiersin.org]

- 13. Signal Transduction Proteins in Acinetobacter baumannii: Role in Antibiotic Resistance, Virulence, and Potential as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: DS-8587 In Vitro Minimum Inhibitory Concentration (MIC) Determination

Introduction

DS-8587 is a novel fluoroquinolone antibiotic with potent in vitro activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound in vitro using the broth microdilution method. This method is a standard procedure for assessing the antimicrobial susceptibility of bacteria and is crucial for the evaluation of new antimicrobial agents in drug development. The protocol is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][3]

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[4][5][6]

Data Presentation

The following table summarizes the in vitro activity of this compound against Acinetobacter baumannii, including strains with and without mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC.

| Bacterial Strain Type | MIC Range (μg/mL) |

| Wild-type gyrA/parC | ≤0.015 to 0.06 |

Data sourced from a study on the in vitro activity of this compound against clinical isolates of Acinetobacter baumannii.[1]

Experimental Protocol

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.

Materials

-

This compound

-

Reference antimicrobial agents (e.g., ciprofloxacin, levofloxacin)

-

Bacterial strains for testing

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% w/v)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Inoculating loop or sterile swabs

-

Incubator (37°C)

Procedure

-

Preparation of Antimicrobial Stock Solutions:

-

Prepare a stock solution of this compound and reference agents at a concentration of 1 mg/mL in a suitable solvent.

-

Further dilute the stock solutions to the desired starting concentration for the serial dilutions.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer at a wavelength of 625 nm.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the highest concentration of the antimicrobial agent to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 50 µL from the last well containing the antimicrobial agent. This will result in a range of concentrations across the plate.

-

The final volume in each well will be 50 µL before the addition of the inoculum.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well containing only the bacterial inoculum in broth and a sterility control well containing only broth.

-

-

Incubation:

-

Incubate the microtiter plates at 37°C for 16-24 hours in ambient air.[4]

-

-

Reading the MIC:

Visualization

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. Potent In Vitro Antibacterial Activity of this compound, a Novel Broad-Spectrum Quinolone, against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. m.youtube.com [m.youtube.com]

Standard Protocol for DS-8587 Time-Kill Kinetics Assay

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS-8587 is a novel broad-spectrum quinolone antibiotic with potent in vitro activity against a range of clinically relevant bacteria, including multidrug-resistant strains such as Acinetobacter baumannii.[1][2] Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide valuable information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the activity of this compound against susceptible bacterial isolates. The assay helps in understanding the concentration-dependent killing rate of the compound and is a crucial step in preclinical drug development.

Data Presentation

The results of a time-kill kinetics assay are typically presented as a semi-logarithmic plot of the log10 of viable bacterial count (CFU/mL) against time (hours). The data can also be summarized in tables for clear comparison of the antimicrobial agent's activity at different concentrations and time points.

Table 1: Example of Time-Kill Kinetics Data for this compound against [Bacterial Species]

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 0.5x MIC) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 8 | |||||

| 24 |

Table 2: Interpretation of Time-Kill Assay Results

| Endpoint | Definition |

| Bacteriostatic | < 3-log10 decrease in CFU/mL from the initial inoculum. |

| Bactericidal | ≥ 3-log10 decrease in CFU/mL (99.9% kill) from the initial inoculum.[3] |

| No effect | No significant change compared to the growth control. |

Experimental Protocols

This section details the necessary steps to perform a time-kill kinetics assay for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing the time-kill assay, the MIC of this compound against the test organism must be determined. The broth microdilution method is a standard and recommended procedure.

Materials:

-

This compound stock solution of known concentration

-

Test bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland standard

-

Incubator (35°C ± 2°C)

-

MTT or resazurin dye for viability assessment (optional)

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the diluted this compound and to a growth control well (containing no antibiotic).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

Materials:

-

This compound stock solution

-

Test bacterial isolate with a known MIC for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile culture tubes or flasks

-

Shaking incubator (35°C ± 2°C)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates (e.g., Tryptic Soy Agar) for bacterial enumeration

-

Micropipettes and sterile tips

-

Timer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[4][5]

-

Test Setup:

-

Prepare culture tubes or flasks for each concentration of this compound to be tested and a growth control.

-

Commonly tested concentrations are fractions and multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[4][5][6]

-

Add the appropriate volume of this compound stock solution to each tube to achieve the desired final concentrations. The growth control tube should receive the same volume of sterile diluent.

-

-

Initiation of the Assay:

-

At time zero (T=0), add the standardized bacterial inoculum to each tube.

-

Immediately after inoculation, vortex each tube and withdraw a sample (e.g., 100 µL) for the initial bacterial count (T=0).

-

-

Sampling and Viable Count Determination:

-

Incubate all tubes at 35°C ± 2°C in a shaking incubator.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[4]

-

Perform ten-fold serial dilutions of the collected samples in sterile saline or PBS.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible.

-

-

Data Analysis:

-

Count the number of colonies on the plates that have between 30 and 300 colonies.

-

Calculate the viable bacterial count in CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

Plot the log10 CFU/mL versus time for each concentration and the growth control.

-

Visualizations

Mechanism of Action of Fluoroquinolones

Caption: General mechanism of action of fluoroquinolones like this compound.

Experimental Workflow for Time-Kill Kinetics Assay

Caption: Workflow of the time-kill kinetics assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. emerypharma.com [emerypharma.com]

- 4. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

Application Notes and Protocols: Murine Lung Infection Model for Testing DS-8587 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute respiratory infections are a leading cause of morbidity and mortality worldwide. The emergence of multidrug-resistant pathogens necessitates the development of novel therapeutic agents. Murine models of lung infection are crucial preclinical tools for evaluating the in vivo efficacy of new drug candidates. This document provides a detailed protocol for establishing a murine model of bacterial lung infection to assess the therapeutic efficacy of a novel compound, DS-8587. The protocols outlined here describe methods for infection, treatment, and subsequent evaluation of pathological and immunological parameters. While the data presented for this compound is illustrative, the experimental design provides a robust framework for testing similar therapeutic agents.

Key Experimental Endpoints

The efficacy of this compound is evaluated through a multi-pronged approach assessing various endpoints:

-

Bacterial Load: Determination of colony-forming units (CFU) in the lungs and other tissues to measure the clearance of the infectious agent.

-

Survival Analysis: Monitoring of animal survival over a defined period post-infection to assess the protective effect of the treatment.

-

Histopathology: Microscopic examination of lung tissue to evaluate the extent of inflammation, tissue damage, and cellular infiltration.

-

Cytokine and Chemokine Profiling: Measurement of key inflammatory mediators in bronchoalveolar lavage (BAL) fluid or lung homogenates to understand the immunomodulatory effects of the compound.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical study evaluating the efficacy of this compound in a murine model of Pseudomonas aeruginosa lung infection.

Table 1: Bacterial Load in Lung Homogenates 24 Hours Post-Infection

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/lung (± SD) |

| Vehicle Control | - | 8.5 (± 0.6) |

| This compound | 10 | 6.2 (± 0.8) |

| This compound | 30 | 4.1 (± 0.5) |

| Levofloxacin | 20 | 4.5 (± 0.7) |

Table 2: Survival Rate of Infected Mice Over 7 Days

| Treatment Group | Dose (mg/kg) | Survival Rate (%) |

| Vehicle Control | - | 20 |

| This compound | 10 | 60 |

| This compound | 30 | 90 |

| Levofloxacin | 20 | 80 |

Table 3: Key Cytokine Levels in Bronchoalveolar Lavage (BAL) Fluid 24 Hours Post-Infection

| Treatment Group | Dose (mg/kg) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Vehicle Control | - | 1500 (± 250) | 800 (± 150) |

| This compound | 10 | 800 (± 180) | 450 (± 100) |

| This compound | 30 | 400 (± 120) | 200 (± 80) |

| Levofloxacin | 20 | 550 (± 140) | 300 (± 90) |

Experimental Workflow

Caption: Experimental workflow for testing this compound efficacy.

Detailed Experimental Protocols

Murine Model of Pseudomonas aeruginosa Lung Infection

This protocol describes an acute pneumonia model in mice.[1]

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

-

Luria-Bertani (LB) broth and agar plates

-

Phosphate-buffered saline (PBS), sterile

-

6 to 8-week-old C57BL/6 or BALB/c mice[1]

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Pipettes and sterile tips

-

This compound, vehicle control, and positive control antibiotic (e.g., Levofloxacin)

Procedure:

-

Inoculum Preparation:

-

Streak P. aeruginosa on an LB agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5-0.7).

-

Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/20-50 µL).

-

-

Infection:

-

Anesthetize mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.

-

For intranasal inoculation, hold the mouse in a supine position and gently instill 20-50 µL of the bacterial suspension into the nares.[1]

-

For intratracheal instillation, place the anesthetized mouse on an intubation platform, visualize the trachea, and deliver the inoculum directly into the lungs using a sterile catheter.

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 2 hours), administer this compound, vehicle, or a positive control antibiotic via the desired route (e.g., intravenous, intraperitoneal, or oral).

-

Follow the predetermined dosing regimen for the duration of the study.

-

Assessment of Bacterial Load

Materials:

-

Sterile surgical instruments

-

1.5 mL microcentrifuge tubes with sterile beads

-

PBS with 0.1% Triton X-100

-

Bead beater or tissue homogenizer

-

LB agar plates

-

Incubator

Procedure:

-

At the designated endpoint (e.g., 24 or 48 hours post-infection), euthanize mice by an approved method.

-

Aseptically harvest the lungs and place them in a pre-weighed tube containing 1 mL of sterile PBS with 0.1% Triton X-100.

-

Homogenize the lung tissue using a bead beater or other tissue homogenizer until fully dissociated.

-

Perform serial 10-fold dilutions of the lung homogenate in sterile PBS.

-

Plate 100 µL of each dilution onto LB agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the colonies on the plates and calculate the CFU per gram of lung tissue.

Histopathological Analysis

Materials:

-

4% paraformaldehyde (PFA) or 10% neutral buffered formalin

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope

Procedure:

-

Following euthanasia, cannulate the trachea and inflate the lungs with 4% PFA or 10% neutral buffered formalin at a constant pressure.

-

Excise the lungs and immerse them in the same fixative for 24 hours.

-

Dehydrate the fixed tissues through a graded ethanol series.

-

Clear the tissues in xylene.

-

Infiltrate and embed the tissues in paraffin wax.

-

Section the paraffin blocks at 4-5 µm thickness using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the slides with H&E.

-

Dehydrate, clear, and mount with a coverslip.

-

Examine the slides under a microscope to assess inflammation, alveolar damage, and cellular infiltration.

Cytokine Measurement in Bronchoalveolar Lavage (BAL) Fluid

Materials:

-

Sterile PBS

-

Tracheal cannula

-

1 mL syringe

-

Centrifuge

-

ELISA kits for specific cytokines (e.g., IL-6, TNF-α)

Procedure:

-

Euthanize the mouse and expose the trachea.

-

Insert a cannula into the trachea and secure it.

-

Instill 0.5-1.0 mL of sterile, cold PBS into the lungs and then gently aspirate.

-

Repeat the lavage process 2-3 times, pooling the recovered fluid.

-

Centrifuge the BAL fluid at low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.

-

Collect the supernatant and store it at -80°C until analysis.

-

Measure cytokine concentrations in the BAL fluid supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathway Visualization

Caption: Hypothesized mechanism of action for this compound.

Disclaimer: The data for this compound presented in this document is purely illustrative to demonstrate the application of the described murine lung infection model. The signaling pathway diagram represents a hypothesized mechanism of action for an anti-inflammatory agent and may not reflect the actual mechanism of this compound. Researchers should generate their own data to evaluate the efficacy and mechanism of their specific compounds.

References

Application Notes and Protocols for Spontaneous Resistance Mutation Frequency Assay of Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel antimicrobial agents.[1][2] A key step in the preclinical evaluation of a new antimicrobial compound is to determine its potential for resistance development.[3] The spontaneous resistance mutation frequency assay is a fundamental in vitro method used to quantify the frequency at which a bacterial population develops resistance to a specific antimicrobial agent.[3][4] This information is crucial for predicting the likelihood of resistance emerging during clinical use.[3]

These application notes provide a detailed protocol for performing a spontaneous resistance mutation frequency assay, adaptable for a novel antimicrobial agent, referred to herein as DS-8587. The protocol outlines the necessary steps from bacterial strain selection and inoculum preparation to the calculation and interpretation of the mutation frequency.

Principle of the Assay

The spontaneous resistance mutation frequency is defined as the proportion of mutant bacteria present in a culture that are resistant to a specific antibiotic.[4][5] This is distinct from the mutation rate, which is the probability of a mutation occurring per cell division.[4][5] The assay involves exposing a large, actively growing bacterial population to a selective concentration of the antimicrobial agent and enumerating the resistant colonies that arise.[3][5]

Key Experimental Considerations

-

Bacterial Strain: The choice of bacterial strain is critical and should be relevant to the intended spectrum of activity of the novel compound. Standard quality control strains (e.g., from ATCC) are often used for reproducibility.

-

Antimicrobial Concentration: The selective concentration of the antimicrobial agent is a crucial parameter. It is typically set at a multiple of the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain, often 4 to 8 times the MIC, to inhibit the growth of susceptible cells while allowing for the selection of resistant mutants.[3]

-

Inoculum Size: A large number of cells (typically >10^9 CFU) is required to detect rare mutational events.

-

Culture Conditions: Standard laboratory conditions for optimal bacterial growth (e.g., temperature, aeration, media) should be maintained throughout the experiment.

Experimental Workflow

The overall workflow for the spontaneous resistance mutation frequency assay is depicted below.

Caption: A flowchart illustrating the major steps involved in the spontaneous resistance mutation frequency assay.

Detailed Experimental Protocol

Materials:

-

Selected bacterial strain

-

This compound (or other test compound)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth/Agar)

-

Sterile petri dishes

-

Sterile culture tubes and flasks

-

Spectrophotometer

-

Incubator

-

Micropipettes and sterile tips

-

Cell spreader

Protocol:

Phase 1: Preparatory Work

-

Bacterial Strain Revival and Culture:

-

Revive the selected bacterial strain from a frozen stock onto an appropriate agar plate.

-

Incubate at the optimal temperature until single colonies are visible.

-

Inoculate a single colony into a tube containing 5 mL of broth and incubate overnight with shaking to obtain a saturated culture.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Determine the MIC of this compound against the selected bacterial strain using a standard method such as broth microdilution according to CLSI guidelines. This value is essential for preparing the selective agar plates.

-

Phase 2: Inoculum Preparation and Plating

-

Large-Volume Culture:

-

Inoculate a large volume of fresh broth (e.g., 100 mL) with the overnight culture to achieve an initial OD600 of approximately 0.05.

-

Incubate with shaking at the optimal temperature until the culture reaches the late logarithmic phase of growth (typically an OD600 of 0.8-1.0).

-

-

Determination of Total Viable Cell Count:

-

Perform serial dilutions of the bacterial culture in sterile saline or broth.

-

Plate aliquots of appropriate dilutions (e.g., 10^-6, 10^-7, 10^-8) onto non-selective agar plates in triplicate.

-

Incubate the plates overnight at the optimal temperature.

-

Count the colonies on the plates with 30-300 colonies to determine the total number of colony-forming units (CFU) per mL of the original culture.

-

-

Plating for Resistant Mutants:

-

Prepare selective agar plates containing this compound at a concentration of 4x, 8x, or 16x the predetermined MIC.

-

Concentrate the bacterial culture by centrifugation if necessary to achieve a high cell density.

-

Plate a large, known volume of the undiluted or concentrated culture (e.g., 100 µL to 1 mL, ensuring a total of >10^9 cells are plated) onto the selective agar plates. Spread the inoculum evenly using a sterile spreader.

-

Incubate the selective plates for 48-72 hours, or longer if mutants are slow-growing.[3]

-

Phase 3: Data Collection and Analysis

-

Colony Counting:

-

After incubation, count the number of colonies that appear on the selective agar plates. These are the resistant mutants.

-

Calculate the average number of resistant mutants per plate.

-

-

Calculation of Mutation Frequency:

Data Presentation

The quantitative data generated from this assay should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Determination of Total Viable Cell Count

| Replicate | Dilution Factor | Volume Plated (mL) | Number of Colonies | CFU/mL | Average CFU/mL |

|---|---|---|---|---|---|

| 1 | 10^-7 | 0.1 | |||

| 2 | 10^-7 | 0.1 |

| 3 | 10^-7 | 0.1 | | | |

Table 2: Spontaneous Resistance Mutation Frequency for this compound

| Selective Concentration (x MIC) | Total Viable Cells Plated (CFU) | Replicate 1 (Resistant Colonies) | Replicate 2 (Resistant Colonies) | Replicate 3 (Resistant Colonies) | Average Resistant Colonies | Mutation Frequency |

|---|---|---|---|---|---|---|

| 4x | ||||||

| 8x |

| 16x | | | | | | |

Logical Relationship for Data Interpretation

The interpretation of the mutation frequency data involves comparing the obtained values to those of known antibiotics and considering the selective pressure applied.

Caption: A diagram illustrating the logical flow for interpreting the results of the mutation frequency assay.

Further Characterization of Mutants

Resistant colonies obtained from the assay should be further characterized to confirm the resistance phenotype and understand the underlying mechanisms.

-

Confirmation of Resistance: Isolate individual resistant colonies and re-determine the MIC of this compound. A significant increase in the MIC compared to the parental strain confirms resistance.[3]

-

Genetic Analysis: Perform molecular analyses, such as whole-genome sequencing, to identify the genetic mutations responsible for the resistance phenotype.

By following this detailed protocol, researchers can effectively evaluate the potential for spontaneous resistance development to novel antimicrobial agents like this compound, providing critical data for the drug development process.

References

- 1. Antimicrobial resistance [idsociety.org]

- 2. Antimicrobial resistance [who.int]

- 3. emerypharma.com [emerypharma.com]

- 4. journals.asm.org [journals.asm.org]

- 5. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]

- 7. pnas.org [pnas.org]

Application Notes & Protocols: Murine Thigh/Calf Muscle Infection Model for the Evaluation of Novel Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction